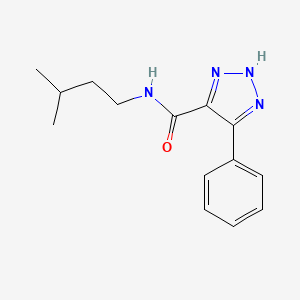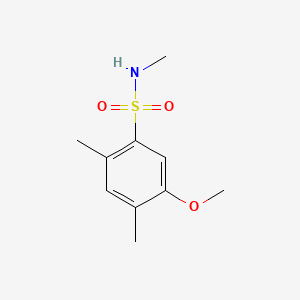![molecular formula C18H20N4O4S B2675656 5-(Morpholin-4-yl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile CAS No. 940998-16-3](/img/structure/B2675656.png)
5-(Morpholin-4-yl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-(Morpholin-4-yl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile” is a nitrogen heterocycle that is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . It has a five-membered pyrrolidine ring .
Synthesis Analysis
The synthesis of this compound involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . The starting materials for the synthesis of the target compounds were thioamides .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . The introduction of two morpholine rings in the hybrid molecules containing 1,2,3-thiadiazole and N '-sulfonylamidine moieties was expected to significantly increase their solubility in organic solvents .Chemical Reactions Analysis
In the case of reactions between dimorpholine derivatives of 2-thiocarbamoylacetimidamides and arylsulfonyl azides, diazo transfer did not occur. Instead, a new process was observed, producing the target molecules in one synthetic step via the formation of triazene intermediate and the elimination of ammonia .Physical And Chemical Properties Analysis
The IR spectrum of this compound shows peaks at 3184 (NH), 2990 (Ar), 2852 (CH 2). The 1 H NMR spectrum (400 MHz) shows peaks at 3.15–3.37 (6H, m, CH 2); 3.52–3.56 (2H, m, CH 2); 3.64–3.76 (6H, m, CH 2); 3.83–3.92 (2H, m, CH2); 7.48–7.62 (5H, m, H Ph). The 13 C NMR spectrum (100 MHz) shows peaks at 45.2; 47.9; 51.5; 65.0; 65.3; 65.8; 125.9; 128.8; 130.8; 131.7; 143.2; 157.6; 167.7 .Scientific Research Applications
Synthesis and Reactivity
Chemical Synthesis and Reactions : The interaction of 5-(morpholin-4-yl)-2-(4-phthalimidobutyl)- and 5-(morpholin-4-yl)-2-(5-phthalimidopentyl)-1,3-oxazole-4-carbonitriles with hydrazine hydrate has been studied. These compounds undergo specific reactions leading to the formation of unique recyclization products. For example, the reaction of 5-(morpholin-4-yl)-2-(4-phthalimidobutyl)-1,3-oxazole-4-carbonitrile with hydrazine hydrate results in the formation of a recyclization product, highlighting the compound's reactivity and potential for further chemical transformations (Chumachenko et al., 2014).
Properties of 5-Alkylamino-2-(Phthalimidoalkyl)-1,3-Oxazole-4-Carbonitriles : Another study focused on the synthesis and some properties of 5-alkylamino-1,3-oxazole-4-carbonitriles, revealing insights into their chemical behavior and potential applications. These compounds exhibit interesting reactivity patterns that could be leveraged in various scientific and industrial contexts (Chumachenko et al., 2014).
Potential Applications
Analytical Methodologies : The development and validation of analytical methodologies for detecting and quantifying impurities in related substances highlight the importance of these compounds in pharmaceutical analysis. These methodologies are crucial for ensuring the quality and safety of pharmaceutical products, showcasing the compound's role in the field of analytical chemistry and drug development (Varynskyi & Kaplaushenko, 2017).
Luminescent Lanthanide Ion Complexes : The synthesis of highly luminescent lanthanide ion complexes using derivatives of pyridine and oxazoline suggests potential applications in materials science, particularly in the development of new luminescent materials for use in various technological applications. This research demonstrates the versatility of oxazoline derivatives in creating functional materials with specific properties (de Bettencourt-Dias et al., 2007).
properties
IUPAC Name |
5-morpholin-4-yl-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c19-13-16-18(21-9-11-25-12-10-21)26-17(20-16)14-3-5-15(6-4-14)27(23,24)22-7-1-2-8-22/h3-6H,1-2,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRDGKCQTKQKBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCOCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Morpholin-4-yl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2675573.png)


![N-(4-fluorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2675576.png)
![N-[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2675577.png)
![Thiourea, N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-](/img/structure/B2675578.png)

![2-[2-(3,4-Dimethoxy-phenyl)-benzoimidazole-1-carbonyl]-benzoic acid](/img/structure/B2675581.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-methylbenzyl)-1,3-thiazole-4-carboxamide](/img/no-structure.png)
![2-phenyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2675586.png)
![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(benzylthio)acetate](/img/structure/B2675588.png)
![2-[6-[(3-fluorophenyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2675592.png)

